4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with a prop-2-ynoxy group and a thiazole ring. The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its significant role in various biologically active molecules . This compound’s unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Attachment of the Benzamide Core: The benzamide core can be introduced by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Prop-2-ynoxy Group: The final step involves the substitution of the benzamide derivative with propargyl alcohol under basic conditions to form the prop-2-ynoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. Optimization of reaction parameters such as temperature, pressure, and solvent choice would be crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activity.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-(1,3-thiazol-2-yl)benzamide
- 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide
- 4-tert-butyl-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the prop-2-ynoxy group, which can undergo specific chemical reactions not possible with other substituents. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .
Properties
IUPAC Name |
4-prop-2-ynoxy-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-2-8-17-11-5-3-10(4-6-11)12(16)15-13-14-7-9-18-13/h1,3-7,9H,8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSMBUGILXDSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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